1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Novel Synthesis Methods : A study by Smaliy et al. (2011) proposes a new method for the synthesis of compounds with similar structural components, emphasizing the importance of such compounds in medicinal chemistry. This method is highlighted as a more efficient alternative for producing large quantities, which can be pivotal for research applications requiring these compounds (Smaliy et al., 2011).
Chemical Behavior and Applications : Research by El‐Borai et al. (2013) on pyrazolopyridines, which share some structural similarities with the compound , has shown antioxidant, antitumor, and antimicrobial activities. This suggests potential research applications of the compound in exploring new treatments or studying biochemical pathways (El‐Borai et al., 2013).
Potential Applications in Material Science
- Corrosion Inhibition : Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. Such studies indicate the potential application of the compound in the field of corrosion science, particularly in protecting metals and alloys (Kaya et al., 2016).
Pharmacological Research
Biological Activities : Khalid et al. (2016) synthesized a series of compounds incorporating piperidin-1-ylsulfonyl moieties, evaluated for enzyme inhibition, which suggests the potential for the compound to be involved in similar pharmacological research, especially targeting enzyme-related pathways (Khalid et al., 2016).
Antagonist Selective for κ-Opioid Receptors : A study on a compound structurally related to 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one demonstrated high affinity and selectivity for κ-opioid receptors, indicating potential applications in developing treatments for depression and addiction disorders (Grimwood et al., 2011).
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-9-16(2)17(13-15)14-20-10-6-7-18(19(20)22)25(23,24)21-11-4-3-5-12-21/h6-10,13H,3-5,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEHTDODHXSIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.